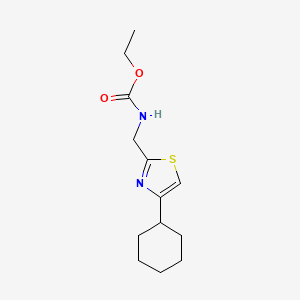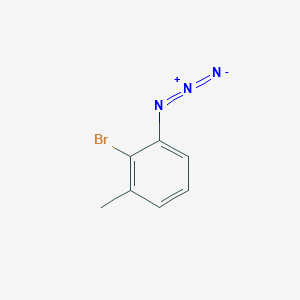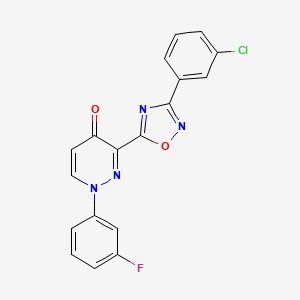
3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized and screened for their antimicrobial activity . Another study described the synthesis of N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds structurally related to 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their antimicrobial and antifungal properties. Such compounds have shown significant activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis , and exhibited excellent antifungal activity against fungi like Aspergillus niger and A. flavus (Prakash et al., 2011). Another study highlighted the synthesis of new pyrazolyl-2,4-thiazolidinediones with notable antibacterial and antifungal activities, particularly against Gram-positive bacteria (Aneja et al., 2011).
Antihyperglycemic Agents
Novel derivatives have been prepared and evaluated as oral antihyperglycemic agents, with studies demonstrating effectiveness in lowering glucose and insulin levels in insulin-resistant mouse models (Wrobel et al., 1998). These findings suggest potential applications in managing type 2 diabetes mellitus.
Anticancer Activity
The synthesis of N-substituted indole derivatives incorporating the thiazolidine-2,4-dione moiety has been reported, with some compounds showing promising anticancer activity against human breast cancer cell lines. This highlights the compound's potential role in cancer treatment (Kumar & Sharma, 2022).
Antidiabetic Agents
Research on novel thiazolidine-2,4-dione derivatives as antidiabetic agents has shown significant potential in reducing blood glucose levels, pointing towards their utility in diabetes management (Kadium et al., 2022).
Synthesis and Biological Activity
Studies have also focused on the synthesis and biological activity evaluation of novel substituted pyridines and purines containing 2,4-thiazolidinedione, which exhibited hypoglycemic and hypolipidemic activity in diabetic mice models, further underscoring the versatility of thiazolidinedione derivatives in drug discovery (Kim et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with DNA gyrase in a unique binding mode . This interaction allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound this compound affects the DNA replication pathway by inhibiting the DNA gyrase enzyme . This inhibition disrupts the supercoiling and uncoiling of DNA, which is essential for DNA replication and transcription .
Pharmacokinetics
The pharmacokinetic properties of this compound are designed to improve its bioavailability . The compound’s physicochemical properties, such as size, charge, and lipophilicity, have been modified to improve its pharmacokinetic profile, alter bacterial cell penetrability, and affect permeability-based antibiotic resistance .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents DNA replication and transcription, leading to the death of bacterial cells .
Biochemical Analysis
Biochemical Properties
The compound 3-(1-(3-(Phenylthio)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .
Cellular Effects
The cellular effects of this compound are not fully understood yet. It is known that the compound allows rapid conjugation with carboxyl linkers, which can influence various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. It is known that the compound allows rapid conjugation with carboxyl linkers, suggesting that it may interact with biomolecules through peptide coupling reactions .
Properties
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(8-11-23-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-16(21)12-24-17(19)22/h1-5,13H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVPAYIDFHVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2563265.png)

![5-cinnamyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2563269.png)
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)
![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)
![N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2563274.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)
acetyl]-1H-indol-1-yl}acetamide](/img/structure/B2563278.png)

![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)


